

The Role of E163 in Poxvirus Pathogenesis: A **Technical Guide**

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Executive Summary

The E163 protein of Ectromelia virus (ECTV), a member of the Poxviridae family, is a critical virulence factor that plays a significant role in the viral pathogenesis by modulating the host immune response. This secreted glycoprotein functions as a viral chemokine-binding protein (vCKBP), effectively disrupting the host's inflammatory and immune cell recruitment processes. E163 selectively binds to a range of host chemokines and glycosaminoglycans (GAGs), thereby inhibiting the establishment of a chemotactic gradient and preventing the migration of leukocytes to the site of infection. This guide provides an in-depth technical overview of the E163 protein, including its biochemical interactions, its role in immune evasion, and the experimental methodologies used to characterize its function.

Introduction to E163 and Poxvirus Immune Evasion

Poxviruses, a family of large, double-stranded DNA viruses, are notorious for their complex and effective strategies to evade the host immune system.[1][2] A key component of this immune evasion machinery is the expression of proteins that interfere with host cytokine and chemokine networks.[3][4] The E163 protein from Ectromelia virus, the causative agent of mousepox, is a prime example of such a viral immunomodulator.[5][6] E163 is a secreted 31kDa glycoprotein and an ortholog of the vaccinia virus A41 protein.[5] Its primary function is to sequester host chemokines, thereby preventing the recruitment of immune cells to the site of viral replication and facilitating systemic viral spread.[5][6]



Molecular Interactions of E163

The immunomodulatory function of E163 is mediated through its direct interaction with two key components of the host's inflammatory response: chemokines and glycosaminoglycans (GAGs).

Chemokine Binding

E163 exhibits high-affinity binding to a specific subset of CC and CXC chemokines.[5] This interaction is crucial for its ability to disrupt leukocyte trafficking. The binding affinities of E163 for various human and murine chemokines have been quantified using surface plasmon resonance (SPR).[5]

Table 1: Binding Affinities of Ectromelia Virus E163 to Human and Murine Chemokines



Chemokine Family	Chemokine	Species	Dissociation Constant (KD) [nM]
СС	CCL21	Human	15.4
CC	CCL21	Murine	11.2
CC	CCL24	Murine	28.9
CC	CCL25	Human	9.87
СС	CCL25	Murine	13.5
CC	CCL26	Human	No binding
CC	CCL27	Murine	20.3
CC	CCL28	Human	19.8
CC	CCL28	Murine	14.6
CXC	CXCL10	Human	829
CXC	CXCL10	Murine	556
СХС	CXCL12α	Human	12.9
CXC	CXCL12α	Murine	10.7
СХС	CXCL12β	Human	12.9
СХС	CXCL12β	Murine	11.5
CXC	CXCL14	Human	25.6
СХС	CXCL14	Murine	22.4

Data compiled from studies utilizing surface plasmon resonance.[5]

Glycosaminoglycan (GAG) Binding

In addition to binding chemokines, E163 also interacts with GAGs, such as heparin and heparan sulfate, on the surface of host cells.[2][5] This interaction is thought to anchor the secreted E163 protein in the vicinity of the infection, thereby concentrating its chemokinesequestering activity.[5] Mutational analysis has identified three key GAG-binding regions in the



E163 protein: Region A (141KTKDFMK147), Region B (152LKPRDFKT159), and Region C (213RKILKKKF220).[2] While specific dissociation constants for E163 binding to different GAGs are not readily available in the literature, studies have shown that mutations in these regions significantly reduce the binding of E163 to heparin and the surface of CHO cells.[2]

Table 2: Effect of Mutations in GAG-Binding Regions of E163 on Heparin and Cell Surface **Binding**

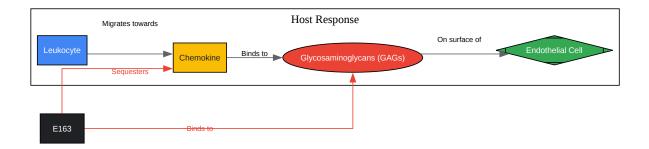
E163 Mutant	Mutated Regions	Heparin Binding	CHO Cell Surface Binding
Wild-Type	-	+++	+++
E163-1	В	-	++
E163-2	А	++	++
E163-3	С	-	++
E163-4	A + B	+	+
E163-5	B + C	+	+
E163-6	A + C	+	++

Binding is qualitatively represented as: +++ (strong), ++ (moderate), + (reduced), - (no binding). Data is based on surface plasmon resonance and flow cytometry experiments.[2]

Mechanism of Action in Poxvirus Pathogenesis

The dual binding capabilities of E163 are central to its role in viral pathogenesis. By binding to the GAG-binding site of chemokines, E163 directly prevents their interaction with GAGs on the endothelial cell surface.[5] This disruption of the chemokine-GAG interaction is a key mechanism for inhibiting the establishment of a chemotactic gradient, which is essential for the directed migration of leukocytes to the site of infection.





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Caption: Mechanism of E163-mediated immune evasion.

By preventing leukocyte migration, E163 facilitates the systemic spread of the virus, thereby increasing its virulence. While direct evidence comparing the LD50 of wild-type ECTV with an E163-deletion mutant is not extensively documented, the profound effect of E163 on the immune response strongly suggests its critical role in the severity of mousepox.

Role in Intracellular Signaling

Current research indicates that the primary function of E163 is to act extracellularly by sequestering chemokines. There is no direct evidence to suggest that E163 directly interacts with intracellular signaling pathways such as the NF-kB or MAPK pathways.[5][7][8][9][10] Other ectromelia virus proteins, such as EVM005 and EVM150, have been identified as inhibitors of the NF-κB pathway, acting downstream of IκBα degradation.[5][9] Therefore, the contribution of E163 to pathogenesis appears to be confined to its role as an extracellular immune modulator.

Experimental Protocols

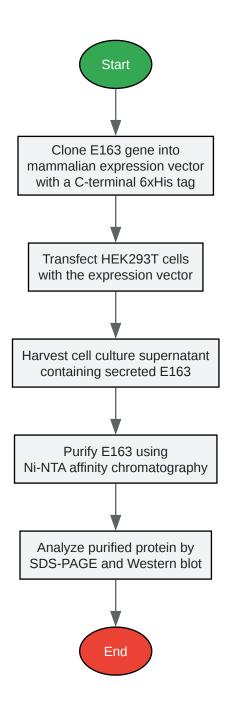
The characterization of E163 has been made possible through a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Recombinant E163 Protein Expression and Purification



This protocol describes the expression of His-tagged E163 in a mammalian expression system and its subsequent purification.

Workflow:



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